2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a complex organic compound that features a benzofuran ring fused with a pyrazole ring and a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can be achieved through a multi-step process involving the formation of the benzofuran and pyrazole rings, followed by their coupling with the tetrahydrothiophene dioxide moiety.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, which involves the cyclization of a phenol derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives, while reduction can yield alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics, such as enhanced stability, reactivity, or selectivity, to the materials .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-benzofuran-2-carboxylic acid: This compound shares the benzofuran ring but lacks the pyrazole and tetrahydrothiophene dioxide moieties.
1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-amine: This compound also features the benzofuran ring but has different substituents.
2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-benzoxazol-6-amine: This compound contains both the benzofuran and benzoxazole rings.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide lies in its combination of the benzofuran, pyrazole, and tetrahydrothiophene dioxide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H21N3O4S/c1-12-8-17(21(20-12)15-5-7-26(23,24)11-15)19-18(22)10-13-2-3-14-4-6-25-16(14)9-13/h2-3,8-9,15H,4-7,10-11H2,1H3,(H,19,22) |
InChI Key |
ACOSTLUWSQJMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=C(CCO3)C=C2)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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